6-Bromoquinolina-3-carboxamida

Descripción general

Descripción

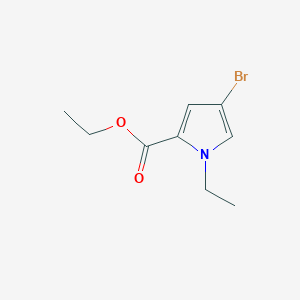

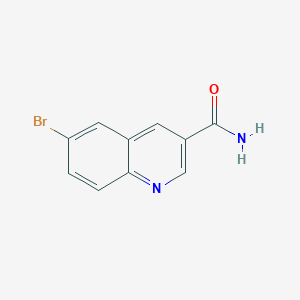

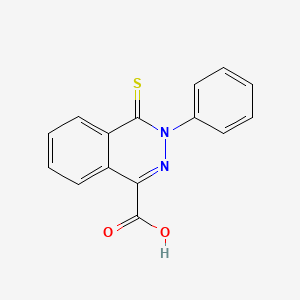

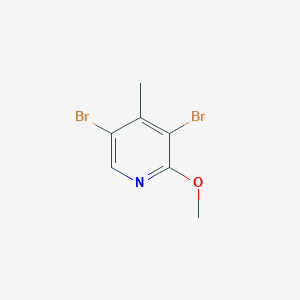

6-Bromoquinoline-3-carboxamide is a chemical compound with the CAS Number: 1296950-96-3 . It has a molecular weight of 251.08 . The IUPAC name for this compound is 6-bromo-3-quinolinecarboxamide . The physical form of this compound is solid .

Molecular Structure Analysis

The InChI code for 6-Bromoquinoline-3-carboxamide is 1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) . The InChI Key is DKTGQKFNZHZSQH-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC2=NC=C(C=C2C=C1Br)C(=O)N .

Physical and Chemical Properties Analysis

6-Bromoquinoline-3-carboxamide has a molecular weight of 251.08 g/mol . It has a computed XLogP3 value of 1.8 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 249.97418 g/mol . The topological polar surface area of the compound is 56 Ų . The compound has a heavy atom count of 14 .

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Anticancerígenos

Los derivados de quinolina-3-carboxamida, incluyendo la 6-Bromoquinolina-3-carboxamida, han sido estudiados por su potencial como agentes anticancerígenos. La investigación se ha centrado en analizar los efectos de estas moléculas en varias líneas celulares cancerosas como HCT116 (cáncer de colon), MDA-MB-468 (cáncer de mama) y otras. Estos compuestos han mostrado promesa en ensayos de citotoxicidad, indicando su potencial efectividad en la inhibición del crecimiento de células cancerosas .

Inhibición de la Kinasa ATM

Estos derivados también han sido sintetizados y caracterizados como inhibidores de la kinasa ATM, una enzima importante involucrada en la respuesta al daño del ADN. Inhibir la kinasa ATM puede ser un enfoque estratégico en la terapia dirigida del cáncer, especialmente para los cánceres con ciertos perfiles genéticos .

Actividades Antiproliferativas

Estudios adicionales han destacado las actividades antiproliferativas de los derivados de quinolina-carboxamida contra varias líneas celulares, incluyendo MCF-7 (cáncer de mama), CACO (carcinoma de colon), HepG-2 (cáncer de hígado) y HCT-116 (cáncer de colon). Algunos derivados han mostrado actividad comparable o superior a la Doxorubicina, un fármaco de quimioterapia estándar, lo que sugiere su posible uso en regímenes de tratamiento del cáncer .

Vías de Síntesis

La síntesis de derivados de 6-fenilquinolina-3-carboxamida, que están estrechamente relacionados con la this compound, implica vías específicas que producen estos compuestos con alta eficiencia. Comprender estas vías es crucial para el desarrollo de nuevos compuestos con propiedades anticancerígenas mejoradas .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Bromoquinoline-3-carboxamide, similar to other quinoline-3-carboxamides, primarily targets natural killer cells and dendritic cells . These cells play a crucial role in the immune system, providing innate immune surveillance against virus infections and tumor cells .

Mode of Action

The compound interacts with its targets by activating natural killer cells via the aryl hydrocarbon receptor and increasing their DNAX accessory molecule-1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions .

Biochemical Pathways

The activation of natural killer cells by 6-Bromoquinoline-3-carboxamide leads to an interaction with CD155+ dendritic cells . This interaction results in a decrease in MHC class II antigen presentation by dendritic cells, thereby impairing the activation of autoreactive T cells . This mechanism can be exploited to suppress autoimmunity and strengthen tumor surveillance .

Result of Action

The result of the action of 6-Bromoquinoline-3-carboxamide is the suppression of autoimmunity and the enhancement of tumor surveillance . By activating natural killer cells and modulating their interaction with dendritic cells, the compound can inhibit the activation of autoreactive T cells . This can lead to a decrease in autoimmune responses and an increase in the immune system’s ability to detect and eliminate tumor cells .

Análisis Bioquímico

Biochemical Properties

6-Bromoquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, have been shown to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Additionally, these compounds can modulate the activity of natural killer cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions.

Cellular Effects

6-Bromoquinoline-3-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, can modulate the immune response by interacting with dendritic cells and natural killer cells . This interaction leads to the suppression of central nervous system autoimmunity and reduces tumor cell metastasis . Furthermore, these compounds have been shown to reverse established fibrosis in liver cells by reducing inflammation and the activation of disease-promoting cells .

Molecular Mechanism

The molecular mechanism of 6-Bromoquinoline-3-carboxamide involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and the upregulation of DNAX accessory molecule-1 (DNAM-1) on their surface . This activation enhances the cytotoxicity of natural killer cells against tumor cells and improves their immunoregulatory functions. Additionally, 6-Bromoquinoline-3-carboxamide can inhibit the activity of certain enzymes, such as the ATM kinase, which is involved in the DNA damage response pathway . This inhibition can sensitize cancer cells to DNA-damaging therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromoquinoline-3-carboxamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, can maintain their immunomodulatory and anti-tumor effects over extended periods . The stability of the compound in different experimental conditions needs to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of 6-Bromoquinoline-3-carboxamide vary with different dosages in animal models. Studies have demonstrated that quinoline-3-carboxamides, such as 6-Bromoquinoline-3-carboxamide, exhibit dose-dependent effects on inflammation and fibrosis . At lower doses, these compounds can reduce inflammation and reverse fibrosis, while higher doses may lead to toxic or adverse effects. For instance, in a mouse model of liver fibrosis, treatment with a quinoline-3-carboxamide significantly reduced inflammation and fibrosis at a daily dose of 25 mg/kg body weight .

Metabolic Pathways

6-Bromoquinoline-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, quinoline-3-carboxamides have been shown to inhibit the ATM kinase, a key mediator of the DNA damage response pathway . This inhibition can affect the metabolic flux and levels of metabolites involved in DNA repair and cell survival. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of 6-Bromoquinoline-3-carboxamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. Quinoline-3-carboxamides, including 6-Bromoquinoline-3-carboxamide, may interact with transporters and binding proteins that facilitate their uptake and distribution . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Bromoquinoline-3-carboxamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoline-3-carboxamides have been shown to localize to the nucleus, where they can interact with DNA and modulate gene expression . The subcellular localization of 6-Bromoquinoline-3-carboxamide can influence its ability to inhibit enzymes, such as the ATM kinase, and affect cellular processes involved in DNA repair and cell survival .

Propiedades

IUPAC Name |

6-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTGQKFNZHZSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856849 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296950-96-3 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)